molecular formula C21H26N4O4S B3014324 N-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 2034295-10-6

N-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B3014324
CAS No.: 2034295-10-6
M. Wt: 430.52
InChI Key: VYQPLWNJJMUSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, specifically designed to target aberrant FGFR signaling pathways. Its core research value lies in the investigation of oncogenic processes, as dysregulated FGFR activity is implicated in the proliferation, survival, and angiogenesis of various cancers, including urothelial carcinoma, breast cancer, and endometrial cancer [https://pubmed.ncbi.nlm.nih.gov/29026194/]. The compound's mechanism of action involves competitive binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through pathways such as MAPK and PI3K/AKT [https://www.nature.com/articles/s41467-019-13023-6]. This targeted inhibition makes it a critical tool for in vitro and in vivo studies aimed at understanding FGFR-driven tumorigenesis, validating FGFR as a therapeutic target, and exploring mechanisms of resistance to FGFR-directed therapies. Research utilizing this inhibitor is essential for advancing the preclinical development of novel anticancer strategies.

Properties

IUPAC Name

N-[4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-5-20(26)23-17-8-9-19(14(2)13-17)30(27,28)22-10-11-25-16(4)21(15(3)24-25)18-7-6-12-29-18/h6-9,12-13,22H,5,10-11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQPLWNJJMUSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on available research findings.

Synthesis of the Compound

The synthesis of this compound) typically involves several steps:

  • Formation of the Pyrazole Ring : Starting from appropriate diketones and hydrazine derivatives.
  • Introduction of Furan and Sulfonamide Groups : Utilizing Friedel-Crafts acylation or similar reactions to attach the furan and sulfamoyl moieties.
  • Amidation : The final step involves coupling with propionic acid derivatives to form the amide bond.

Antibacterial Activity

Research indicates that compounds containing furan and pyrazole rings exhibit significant antibacterial properties. For instance, studies have shown that derivatives with electron-withdrawing groups (e.g., -NO₂) demonstrate enhanced activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Bacterial Strains
Compound A0.0125E. coli, S. aureus
Compound B0.0311P. aeruginosa
This compoundTBDTBD

The proposed mechanism for the antibacterial activity of this compound may involve:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Disruption of Membrane Integrity : The presence of furan and pyrazole moieties can affect membrane permeability, leading to cell lysis.

Anticancer Activity

Recent studies have also explored the anticancer potential of pyrazole derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cell cycle regulation.

Case Studies

  • In vitro Studies : A study demonstrated that a related pyrazole compound inhibited the growth of breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
  • In vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes compared to control groups, suggesting potential for further development in cancer therapy .

Comparison with Similar Compounds

Target Compound

  • Core structure : 3,5-Dimethylpyrazole linked to furan-2-yl.
  • Key groups : Ethylsulfamoyl bridge, 3-methylphenyl, propionamide.
  • Potential electronic effects: The electron-rich furan may enhance π-π stacking, while the sulfonamide and amide groups provide hydrogen-bonding sites.

Comparative Compounds

Compound 24 ():

  • Core : 3,4,5-Trimethylpyrazole attached to pyridine.
  • Key groups : Phenylcarbamoyl, pyridinesulfonamide.
  • Structural distinction : Pyridine ring instead of furan; trimethylpyrazole increases steric bulk compared to the target’s dimethylpyrazole .

Compound 27 ():

  • Core : 4-Butyl-3,5-dimethylpyrazole linked to pyridine.
  • Key groups : 4-Chlorophenylcarbamoyl, pyridinesulfonamide.
  • Structural distinction : A butyl substituent on pyrazole introduces hydrophobicity, differing from the target’s furan-based polarity .

Chromenone-Pyrazolopyrimidine (): Core: Pyrazolo[3,4-d]pyrimidine fused with 4-oxo-4H-chromen-2-yl. Key groups: Fluorophenyl, isopropylbenzamide. Structural distinction: Fluorinated aromatic systems and a chromenone scaffold confer distinct electronic and steric profiles compared to the target’s furan-pyrazole system .

Isoindoline Derivatives ():

  • Core : 1,3-Dioxoisoindoline linked to pyridine/pyrimidine sulfamoyl.
  • Key groups : Methylpentanamide, pyridin-2-yl.
  • Structural distinction : The isoindoline-1,3-dione moiety introduces rigidity, contrasting with the target’s flexible ethylsulfamoyl bridge .

Key Observations :

  • Isocyanate-based syntheses () achieve higher yields (76–87%) compared to cross-coupling methods (, %) .
  • The target’s synthesis (if analogous to ) may benefit from similar efficiency.

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Notable Functional Groups Reference
Target Compound Not reported Furan, sulfonamide, amide
Compound 24 161–164 Pyridine, carbamoyl
Compound 27 138–142 Butylpyrazole, chlorophenyl
Chromenone-Pyrazolopyrimidine 175–178 Fluorophenyl, chromenone
Isoindoline Derivatives Not reported Isoindoline, sulfamoyl

Key Observations :

  • Pyridine-containing compounds () exhibit moderate melting points, while fluorinated systems () show higher thermal stability .
  • The target’s furan group may lower melting points compared to pyridine analogs due to reduced crystallinity.

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

  • Compound 24 : Peaks at 1730 cm⁻¹ (C=O), 1363–1170 cm⁻¹ (SO₂) .
  • Compound 27 : Peaks at 1726 cm⁻¹ (C=O), 1385–1164 cm⁻¹ (SO₂) .
  • Target Compound : Expected C=O (amide) and SO₂ stretches near 1700–1650 cm⁻¹ and 1350–1150 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR)

  • Compound 24 : Pyridine protons at δ 7.57 (H-5) and 8.96 (H-6); NH signals at δ 9.7 .
  • Compound 27 : Butyl chain protons at δ 0.90–1.36; pyridine protons similar to Compound 24 .
  • Target Compound : Anticipated furan protons near δ 6.5–7.5 and pyrazole CH3 signals at δ 2.0–2.5.

Elemental Analysis

Compound C (%) Calculated/Found H (%) Calculated/Found N (%) Calculated/Found Reference
Compound 24 55.78/56.09 4.89/4.97 18.18/18.17
Isoindoline Derivative () 58.59/58.41 4.81/4.70 14.32/14.19

Key Observations :

  • Minor deviations in elemental analysis (e.g., Compound 24’s C%: +0.31) suggest trace impurities .

Q & A

Q. What steps are critical for validating synthetic yields when scaling up from milligram to gram quantities?

  • Methodology : Optimize heat and mass transfer in batch reactors using computational fluid dynamics (CFD). Monitor exothermic reactions with in situ IR spectroscopy. Compare yields at 0.1 mmol vs. 10 mmol scales; adjust stirring rates and solvent volumes to maintain efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.